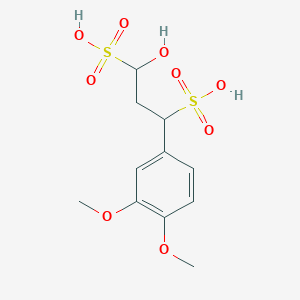
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid is an organic compound characterized by the presence of a dimethoxyphenyl group, a hydroxypropane chain, and two sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropane chain, followed by sulfonation to introduce the sulfonic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Generating reactive species: Producing reactive oxygen species (ROS) that can induce oxidative stress and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with similar structural features but lacking the sulfonic acid groups.
3,4-Dimethoxyphenylacetic acid: Another similar compound with a different carbon chain length and functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid is unique due to the presence of both hydroxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications and distinguishes it from other related compounds.
Propiedades
Número CAS |
65401-76-5 |
|---|---|
Fórmula molecular |
C11H16O9S2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid |
InChI |
InChI=1S/C11H16O9S2/c1-19-8-4-3-7(5-9(8)20-2)10(21(13,14)15)6-11(12)22(16,17)18/h3-5,10-12H,6H2,1-2H3,(H,13,14,15)(H,16,17,18) |
Clave InChI |
XSXFCVFLLIMMMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(O)S(=O)(=O)O)S(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




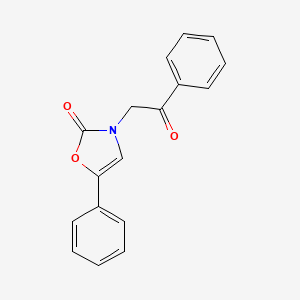
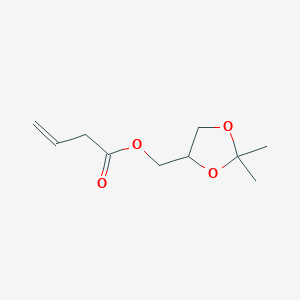
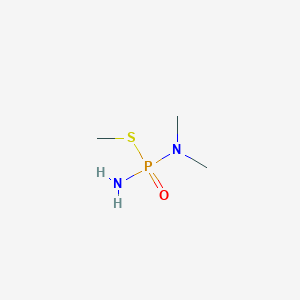
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
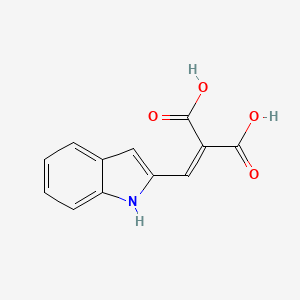
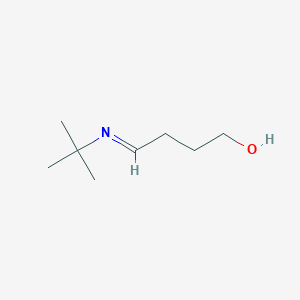
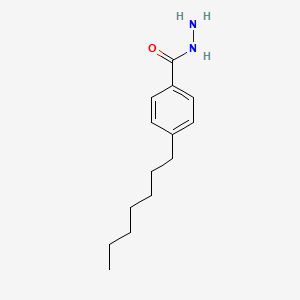
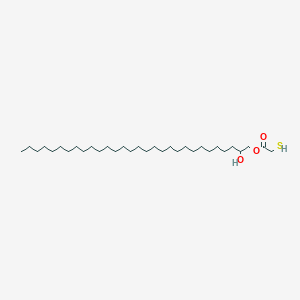

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
